1,2,3-Triazine
Overview
Description
Triazines are a class of nitrogen-containing heterocycles with the molecular formula C₃H₃N₃. They exist in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine, with the latter being the most common. These compounds have a planar six-membered benzene-like ring structure, but with three carbon atoms replaced by nitrogen atoms . Triazines are known for their wide range of applications, including their use in herbicides, resins, and dyes .
Synthetic Routes and Reaction Conditions:
1,3,5-Triazine: This isomer is typically synthesized by the trimerization of nitrile and cyanide compounds.
This compound: This isomer can be synthesized through the condensation of 1,2-dicarbonyl compounds with amidrazones.
1,2,4-Triazine: This isomer is prepared from the condensation of 1,2-dicarbonyl compounds with amidrazones.
Industrial Production Methods:
Cyanuric Chloride Production: Cyanuric chloride, a significant triazine derivative, is produced industrially by the trimerization of cyanogen chloride.
Melamine Production: Melamine, another important triazine, is produced from urea through a high-pressure process involving the decomposition of urea into cyanuric acid, which is then converted to melamine.
Types of Reactions:
Nucleophilic Aromatic Substitution: Triazines undergo nucleophilic aromatic substitution more readily than electrophilic aromatic substitution due to their lower resonance energy compared to benzene.
Hydrolysis: 2,4,6-Trichloro-1,3,5-triazine is easily hydrolyzed to cyanuric acid when heated with water.
Substitution with Amines: When treated with amines, one or more chlorine atoms in 2,4,6-trichloro-1,3,5-triazine can be displaced.
Common Reagents and Conditions:
Phenol: Reacts with 2,4,6-trichloro-1,3,5-triazine to form 2,4,6-tris(phenoxy)-1,3,5-triazine.
Amines: Used to displace chlorine atoms in triazine derivatives.
Major Products:
Cyanuric Acid: Formed from the hydrolysis of 2,4,6-trichloro-1,3,5-triazine.
Tris(phenoxy)-1,3,5-triazine: Formed from the reaction of 2,4,6-trichloro-1,3,5-triazine with phenol.
Scientific Research Applications
Triazines have a broad range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of various organic compounds, including dyes and resins.
Medicine: Triazine-based compounds are used in drug discovery and development due to their biological activity.
Industry: Triazines are used in the oil and gas industry as non-regenerating sulfide removal agents.
Mechanism of Action
Triazines can be compared with other nitrogen-containing heterocycles:
Pyridines: Contain one nitrogen atom in a six-membered ring.
Diazines: Contain two nitrogen atoms in a six-membered ring.
Triazoles: Contain three nitrogen atoms in a five-membered ring.
Tetrazines: Contain four nitrogen atoms in a six-membered ring.
Uniqueness of Triazines:
Versatility: Triazines are versatile compounds with a wide range of applications in various fields.
Stability: They possess high chemical stability due to their aromatic structure.
Comparison with Similar Compounds
- Pyridines
- Diazines
- Triazoles
- Tetrazines
Triazines stand out due to their unique combination of stability, versatility, and wide range of applications in scientific research and industry.
Properties
IUPAC Name |
triazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3/c1-2-4-6-5-3-1/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEUMXHLPRZUAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NN=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1623 | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075308 | |
Record name | Triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Any of several related compounds or a mixture thereof. A liquid or solid dissolved in a liquid carrier; the carrier is water emulsifiable (Farm Chemicals Handbook p. C145, 1995). Toxic by inhalation, skin absorption and/or ingestion. The primary hazard is the flammability of the carrier. Obtain the technical name of the material from the shipping paper and contact CHEMTREC, 800-424-9300 for specific response information., Triazine pesticide, liquid, poisonous appears as a colorless to tan crystalline solid dissolved in a water-emulsifiable organic carrier. Carrier may burn though may be difficult to ignite. Toxic by inhalation, skin absorption or ingestion., Triazine pesticide, solid, poisonous appears as a colorless to tan solid formulated as a wettable powder. Toxic by inhalation, skin absorption or ingestion. | |
Record name | TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8012 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |
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URL | https://cameochemicals.noaa.gov/chemical/1623 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
12654-97-6, 289-96-3 | |
Record name | TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8012 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1623 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIAZINE PESTICIDE, SOLID, POISONOUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1624 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,3-Triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,3-Triazine | |
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Record name | Triazine | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triazine | |
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Record name | Triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.491 | |
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Record name | 289-96-3 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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